2-(Methylamino)-2-(2-methylphenyl)acetic acid
Overview
Description
“2-(Methylamino)-2-(2-methylphenyl)acetic acid” is a chemical compound with the molecular formula C10H10N2O2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H10N2O2 .Physical And Chemical Properties Analysis
This compound has physical and chemical properties associated with its structure, which is represented by the formula C10H10N2O2 .Scientific Research Applications
Conformational Studies
- Rotational Isomerism : The compound 9-(2-methylaminophenyl)fluorene, derived from 2-(methylamino)-2-(2-methylphenyl)acetic acid, showcases conformational equilibria influenced by N–H···π interactions, offering insights into rotational isomerism (Nishida et al., 1988).
Drug Design and Discovery
- Development of Analgesic and Antipyretic Agents : The compound's derivatives have been utilized in the environmentally friendly synthesis of potential analgesic and antipyretic compounds, contributing to green chemistry in drug discovery (Reddy et al., 2014).
Anticancer Research
- Synthesis for Anticancer Activity : Research into synthesizing 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, a related compound, has been explored for its potential anticancer activity, demonstrating the compound's relevance in cancer treatment research (Liu Ying-xiang, 2007).
Chemical Synthesis Improvements
- Optimization in Chemical Synthesis : An improved synthesis process for related compounds like (S)-methyl 2-amino-2-(2-chlorophenyl)acetate has been developed, indicating the compound's role in refining chemical production methods (Hu Jia-peng, 2012).
Polymer Chemistry
- Novel Polyamide Synthesis : The compound has been instrumental in synthesizing novel optically active polyamides, contributing significantly to advancements in polymer chemistry (Mallakpour & Taghavi, 2008).
Analytical Chemistry
- Fluorescence Spectroscopy : Research involving the addition of acetic acid to 2-methylaminopyridine, a related compound, has led to new insights in fluorescence spectroscopy, showcasing its application in analytical chemistry (Fujimoto & Inuzuka, 1991).
properties
IUPAC Name |
2-(methylamino)-2-(2-methylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-5-3-4-6-8(7)9(11-2)10(12)13/h3-6,9,11H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMCHJFZROFLBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylamino)-2-(2-methylphenyl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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